Azido-PEG7-PFP ester Azido-PEG7-PFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16016497
InChI: InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2
SMILES:
Molecular Formula: C23H32F5N3O9
Molecular Weight: 589.5 g/mol

Azido-PEG7-PFP ester

CAS No.:

Cat. No.: VC16016497

Molecular Formula: C23H32F5N3O9

Molecular Weight: 589.5 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG7-PFP ester -

Specification

Molecular Formula C23H32F5N3O9
Molecular Weight 589.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2
Standard InChI Key AATGWHBZQXFXCJ-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Chemical Structure and Functional Attributes

Azido-PEG7-PFP ester belongs to the class of heterobifunctional PEG derivatives designed for precision bioconjugation. Its structure comprises three distinct components:

  • Azide terminal group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .

  • PEG7 spacer: A seven-unit ethylene oxide chain (-(CH2CH2O)7-\text{-(CH}_2\text{CH}_2\text{O)}_7\text{-}) that confers hydrophilicity, reduces immunogenicity, and modulates molecular spacing .

  • PFP ester: A highly electrophilic leaving group that reacts selectively with primary amines (-NH2\text{-NH}_2) under mild conditions, forming stable amide bonds .

Molecular Characterization

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC23H32F5N3O9\text{C}_{23}\text{H}_{32}\text{F}_5\text{N}_3\text{O}_9
Molecular weight589.51 g/mol
CAS number2055014-62-3
Purity≥98%
Storage stability-20°C (3 years as powder)

The PEG7 spacer’s length balances solubility and steric effects, enabling efficient conjugation without hindering target binding . Nuclear magnetic resonance (NMR) spectra for analogous azido-PEG derivatives show characteristic peaks for ethylene oxide units (δ\delta 3.6–3.7 ppm) and azide protons (δ\delta 3.3–3.4 ppm) , while mass spectrometry confirms the molecular ion at m/z 589.51 .

Synthetic Methodologies

Scalable synthesis of azido-PEG7-PFP ester follows a multi-step protocol adapted from azido-PEG-NHS ester production , with modifications to incorporate the PFP moiety:

Stepwise Synthesis

  • PEG7 backbone activation:

    • React tetraethylene glycol with tert-butyl acrylate in tetrahydrofuran (THF) using sodium metal as a base, followed by acid hydrolysis to yield a carboxylic acid-terminated PEG7 intermediate .

    • Critical parameter: Maintain reaction temperatures below 5°C during Na metal addition to prevent side reactions .

  • Azide introduction:

    • Treat the PEG7 intermediate with sodium azide (NaN3\text{NaN}_3) in acetone/water at 80–85°C for 3 hours, achieving >90% substitution efficiency .

  • PFP esterification:

    • Couple the azido-PEG7-acid with pentafluorophenol (PFP-OH) using dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM) .

    • Yield optimization: Excess PFP-OH (1.5 eq) and 4-dimethylaminopyridine (DMAP) catalyst improve esterification efficiency to 85–92% .

Purification and Quality Control

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted PFP-OH and DCC byproducts .

  • Lyophilization: Final product is lyophilized to a white powder, confirming >98% purity via reverse-phase HPLC .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Aqueous solubility: 10–15 mg/mL in phosphate-buffered saline (PBS) at pH 7.4, facilitated by PEG7’s hydrophilicity .

  • Organic solvents: Fully soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) .

  • Storage: Stable for 3 years at -20°C as a powder; solutions in DMSO retain activity for 6 months at -80°C .

Reactivity Kinetics

  • Amine conjugation: Second-order rate constant (k2k_2) of 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} with lysine residues at pH 8.5 , outperforming NHS esters in low-amine environments due to PFP’s superior leaving group ability .

  • Click chemistry: Azide-alkyne reactions proceed with >95% efficiency in 30 minutes using 1 mM Cu(I) catalyst .

Biomedical Applications

PROTAC Development

Azido-PEG7-PFP ester serves as a linker in PROTACs, molecules that degrade disease-causing proteins by recruiting E3 ubiquitin ligases . For example:

  • Case study: A PROTAC targeting androgen receptor (AR) utilized azido-PEG7-PFP ester to conjugate a von Hippel-Lindau (VHL) ligand and an AR antagonist, achieving DC50_{50} (degradation concentration) of 5 nM in prostate cancer cells .

Antibody-Drug Conjugates (ADCs)

  • Site-specific conjugation: Azide groups enable strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified antibodies, reducing heterogeneity compared to traditional lysine conjugation .

Surface Functionalization

  • Nanoparticle coating: Azido-PEG7-PFP ester modifies gold nanoparticles (AuNPs) via amine-reactive PFP esters, followed by click-mediated attachment of targeting ligands (e.g., folic acid for cancer cell targeting) .

ParameterRecommendationSource
Skin contactWear nitrile gloves; rinse with water for 15 minutes
InhalationUse in fume hood; NIOSH-approved respirator if aerosolized
DisposalIncinerate at >1000°C; neutralize azides with nitrous acid

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